molecular formula C20H17N3O2 B2990432 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034393-81-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2990432
CAS No.: 2034393-81-0
M. Wt: 331.375
InChI Key: KQRTYVZEUWTIKF-UHFFFAOYSA-N
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Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic chemical compound designed for research and development, integrating two privileged pharmacophores: the indole ring and the furan-3-yl-pyridine moiety. The indole scaffold is a widely recognized structure in medicinal chemistry, known for its diverse pharmacological activities and presence in many biologically active compounds and approved drugs . Researchers are extensively exploring novel indole derivatives as potential anti-tubercular agents, with some candidates even progressing to clinical trials . Furthermore, indole-containing small molecules have demonstrated promising antibacterial activity, including against challenging strains like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), and have shown potential in inhibiting bacterial biofilm formation . The hybrid structure of this acetamide derivative, which links the indole fragment to a furyl-pyridine group, suggests potential for interaction with multiple biological targets. This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRTYVZEUWTIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the furan group and the indole moiety. Common synthetic routes include:

  • Friedel-Crafts Acylation: To introduce the pyridine ring.

  • C-C Bond Formation Reactions: Such as Suzuki coupling, to attach the furan group.

  • Amide Bond Formation: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques like column chromatography.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution Reactions: Various substituents can be introduced at different positions on the pyridine and indole rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

  • Reduction: Using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

  • Substitution: Using electrophilic or nucleophilic substitution reactions with appropriate reagents.

Major Products Formed:

  • Oxidation Products: Furan-3-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridine and indole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Indole-Based Acetamide Derivatives

Compound Name Melting Point (°C) Yield (%) HRMS (Experimental) Key Functional Groups (IR/NMR) Reference
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) 200.9–201.7 80 422.0737 [M+H]+ N-H (3280 cm⁻¹), C=O (1680 cm⁻¹)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (2b) 241.2–242.0 86 456.0351 [M+H]+ N-H (3275 cm⁻¹), C=O (1675 cm⁻¹)
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3) Not reported Not reported Not reported Indole NH (δ 10.8 ppm), C=O (δ 168 ppm)
N-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide Not reported Not reported Not reported Benzoxazole C=N (δ 160 ppm)

Key Observations :

  • Melting Points : Compounds with halogen substitutions (e.g., 2b with Cl) exhibit higher melting points (~240°C), likely due to increased molecular symmetry and intermolecular interactions .
  • Spectroscopic Data : The indole NH proton resonates at δ 10.8 ppm in compound 3, consistent with hydrogen bonding in similar derivatives .

Table 2: Bioactivity Profiles of Selected Acetamide Derivatives

Compound Name Target/Activity Binding Affinity (Ki/IC₅₀) Cytotoxicity (IC₅₀, μM) Reference
FGIN-1–27 (2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide) TSPO (Mitochondrial Translocator Protein) Ki = 3.25 nM Not reported
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3) Cytotoxic activity Not reported Moderate (10–50 μM)
Ro5-4864 (7-Chloro-5-(4-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one) TSPO Ki = 1.02 nM Not reported
V014-0775 (N-[(4-tert-butylphenyl)methyl]-2-({3-[(furan-2-yl)methoxy]-2-hydroxypropyl}(2-methylpropyl)amino)-N-[2-(1H-indol-3-yl)ethyl]acetamide) Screening compound (undisclosed target) Not reported Not reported

Key Observations :

  • TSPO Binding: FGIN-1–27 and Ro5-4864 exhibit nanomolar affinities for TSPO, a target implicated in neurodegenerative diseases .
  • Cytotoxicity : Compound 3 (N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide) shows moderate activity, highlighting the role of the indole-acetamide scaffold in anticancer effects .

Functional Group Impact on Activity

  • Indole Moiety : Critical for π-π stacking and hydrogen bonding in receptor interactions (e.g., TSPO ligands in ) .
  • Furan/Pyridine Hybrids : The pyridine-furan core in the target compound may enhance solubility and metabolic stability compared to purely aromatic systems (e.g., benzothiazole derivatives in ) .
  • Substituent Effects : Halogenation (e.g., Cl in 2b) improves thermal stability but may reduce bioavailability due to increased hydrophobicity .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridine moiety, and an indole derivative. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound possesses several functional groups that may contribute to its biological activity:

  • Furan Ring : Known for its role in various biological processes and interactions.
  • Pyridine Moiety : Often associated with neuroactive compounds.
  • Indole Derivative : Commonly found in many biologically active substances, particularly in the context of cancer therapy.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. Preliminary docking studies suggest potential binding affinities with receptors such as serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions. Additionally, it may interact with enzymes involved in metabolic pathways, influencing its pharmacokinetic profile.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with structural similarities can inhibit the growth of various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF74.2Apoptosis induction
Compound BA54936.12Cell cycle arrest
Compound CHepG217.82Inhibition of proliferation

These findings highlight the potential of this compound as a candidate for further exploration in cancer therapy.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens:

Compound NamePathogen TestedIC50 (µM)Mechanism
Compound DStaphylococcus aureus5.0Cell wall synthesis inhibition
Compound EEscherichia coli10.0DNA replication interference

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    A study evaluated the efficacy of this compound against several cancer cell lines. The compound exhibited a significant inhibitory effect on cell proliferation, particularly in MCF7 and A549 cell lines, with IC50 values comparable to established chemotherapeutics.
  • Exploration of Neuroactive Properties :
    In a separate study focusing on neuroactive compounds, derivatives similar to this compound were assessed for their ability to modulate serotonin receptor activity. Results indicated promising interactions that could lead to mood-enhancing effects.

Q & A

Q. What are the standard synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide?

The synthesis typically involves:

  • Alkylation : Reacting intermediates like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-aryl-substituted α-chloroacetamides with KOH to form acetamide derivatives .
  • Paal-Knorr condensation : Modifying the amino group at the 4th position of the triazole ring to introduce a pyrolium fragment, enhancing structural complexity .
  • Purification via flash column chromatography to isolate the final product .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

  • 1H NMR and IR spectroscopy : To identify functional groups (e.g., indole NH, furan C-O-C, acetamide carbonyl) and verify substituent positions .
  • LC-MS : For molecular weight confirmation and purity assessment .
  • Elemental analysis : To validate empirical formulas .
  • X-ray crystallography (if crystals are obtainable): For absolute stereochemical assignment .

Q. How can computational tools predict the biological activity of this compound?

  • PASS program : Predicts potential biological targets (e.g., anti-inflammatory, enzyme inhibition) based on structural similarity to known bioactive molecules .
  • Molecular docking : Evaluates binding affinity to receptors (e.g., indole-related serotonin receptors) using software like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Multi-technique validation : Combine experimental data (e.g., HRMS for exact mass, 2D NMR for connectivity) with density functional theory (DFT) calculations to model vibrational (IR) and electronic (UV-Vis) spectra .
  • X-ray crystallography : Provides unambiguous structural confirmation when spectral interpretations conflict .

Q. What strategies improve synthetic yield and purity?

  • Optimize reaction conditions : Adjust solvent polarity (e.g., DMF for alkylation), temperature (80–100°C for condensation), and catalyst loading (e.g., KOH stoichiometry) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., indole NH) during synthesis .
  • Chromatographic gradients : Fine-tune mobile-phase ratios in HPLC or flash chromatography to separate structurally similar byproducts .

Q. How to design derivatives for enhanced anti-exudative activity?

  • Structure-activity relationship (SAR) studies :
  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the pyridine ring to modulate electron density and receptor interactions .
  • Replace the furan moiety with bioisosteres (e.g., thiophene) to improve metabolic stability .
    • In vivo models : Test derivatives in rat paw edema assays at doses of 10–50 mg/kg, monitoring exudate volume reduction .

Q. What experimental designs are recommended for assessing pharmacokinetics?

  • In vitro assays :
  • Microsomal stability (human liver microsomes) to estimate metabolic half-life .
  • Caco-2 permeability for intestinal absorption potential .
    • In vivo studies :
  • Administer the compound intravenously (IV) and orally (PO) in rodents, measuring plasma concentration via LC-MS/MS to calculate bioavailability .

Notes

  • For advanced SAR studies, cross-validate computational predictions with in vitro/in vivo assays to minimize false positives.

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